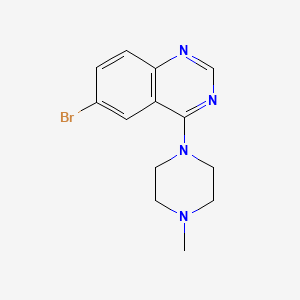
6-ブロモ-4-(4-メチルピペラジン-1-イル)キナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline: is a chemical compound with the molecular formula C13H15BrN4 and a molecular weight of 307.19 g/mol It is a quinazoline derivative, which is a class of compounds known for their diverse biological activities
科学的研究の応用
Chemistry:
In chemistry, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine:
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline may exhibit similar biological activities, making it a candidate for drug development .
Industry:
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.
作用機序
Target of Action
Quinazoline derivatives are known to interact with a variety of targets, including kinases and chromatin-associated proteins .
Mode of Action
Quinazolines, in general, are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Quinazolines have been reported to influence several pathways, particularly those involving chromatin-associated proteins .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazoline and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under reflux conditions.
Catalysts and Reagents: Common reagents used in the synthesis include bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-4-(4-methylpiperazin-1-yl)quinazoline.
類似化合物との比較
4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the bromine atom at the 6-position.
6-Chloro-4-(4-methylpiperazin-1-yl)quinazoline: Has a chlorine atom instead of bromine at the 6-position.
6-Bromo-4-(4-ethylpiperazin-1-yl)quinazoline: Contains an ethyl group on the piperazine ring instead of a methyl group.
Uniqueness:
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is unique due to the presence of the bromine atom at the 6-position and the methyl group on the piperazine ringThe bromine atom, in particular, can participate in various substitution reactions, allowing for the synthesis of diverse derivatives .
特性
IUPAC Name |
6-bromo-4-(4-methylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRNAQFSIRFIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352171 |
Source


|
| Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307538-54-1 |
Source


|
| Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

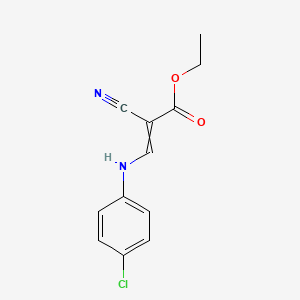
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
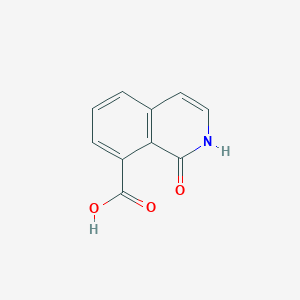
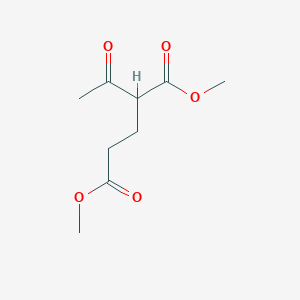
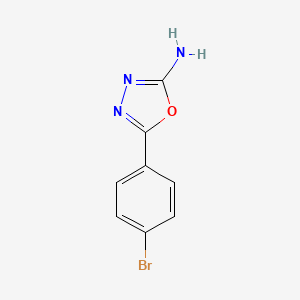
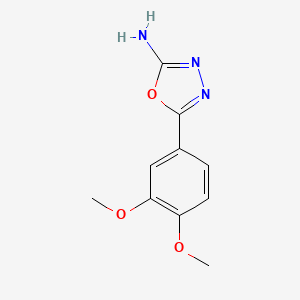
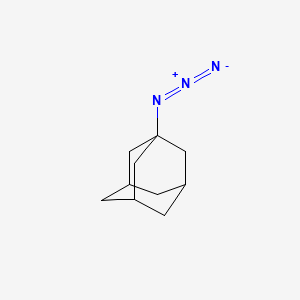
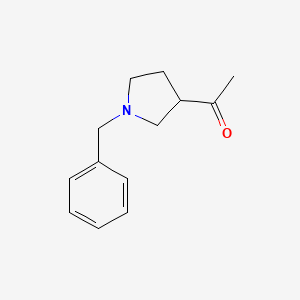
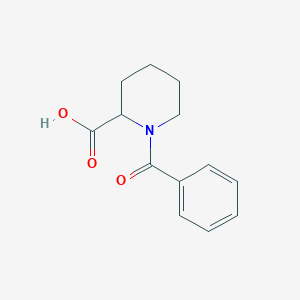

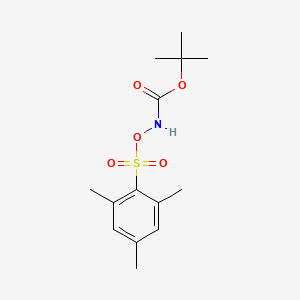
![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)
